Methyl 3-bromo-2-cyano-4-formylbenzoate

Description

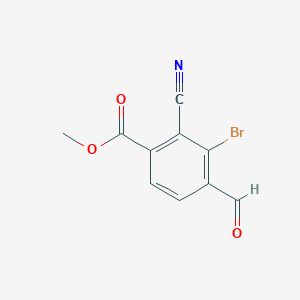

Methyl 3-bromo-2-cyano-4-formylbenzoate (C₁₀H₅BrNO₃) is a multifunctional aromatic ester featuring bromo, cyano, and formyl substituents on a benzoate backbone. Its molecular structure (Fig. 1) includes:

- A methyl ester group at position 1.

- Bromine at position 3 (meta to the ester), enabling nucleophilic substitution.

- Cyano at position 2 (ortho to bromine), contributing to electron-withdrawing effects.

- Formyl at position 4 (para to the ester), offering aldehyde reactivity.

This compound is pivotal in synthesizing pharmaceuticals and agrochemicals due to its diverse reactive sites .

Properties

IUPAC Name |

methyl 3-bromo-2-cyano-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)9(11)8(7)4-12/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFVOKAAXZCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

(a) Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃)

- Key Differences: Replaces the cyano and formyl groups with a formamido (-NHCHO) substituent at position 3.

- Reactivity: The formamido group enhances hydrogen-bonding capacity and reduces electrophilicity compared to the cyano-formyl combination in the target compound.

- Molecular Weight : 279.9/281.9 g/mol (vs. 267 g/mol for the target), reflecting additional hydrogens and a nitrogen .

(b) Methyl 4-bromo-2-formylbenzoate (C₉H₇BrO₃)

- Key Differences: Lacks the cyano group at position 2.

- Applications : Primarily used in dye synthesis, as seen in methyl violet derivatives (Fig. 1, ) .

(c) Triazine Derivative (C₂₅H₁₉BrN₄O₆)

Physical and Chemical Properties

| Property | Methyl 3-bromo-2-cyano-4-formylbenzoate | Methyl 4-bromo-3-formamidobenzoate | Methyl 4-bromo-2-formylbenzoate |

|---|---|---|---|

| Molecular Formula | C₁₀H₅BrNO₃ | C₉H₈BrNO₃ | C₉H₇BrO₃ |

| Molecular Weight | 267 g/mol | 279.9/281.9 g/mol | 259 g/mol |

| Key Substituents | Br (3), CN (2), CHO (4) | Br (4), NHCHO (3) | Br (4), CHO (2) |

| Functional Groups | Ester, nitrile, aldehyde | Ester, amide | Ester, aldehyde |

| Reactivity | High (multiple electrophilic sites) | Moderate (amide stability) | Moderate (aldehyde-focused) |

Note: Data extrapolated from analogs in and ; solubility and melting points require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.